1,6-Dimethyl (2E)-hex-2-enedioate
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Overview
Description
1,6-Dimethyl hex-2-enedioate, also known as dimethyl (E)-hex-2-enedioate, is an organic compound with the molecular formula C8H12O4. It is a dimethyl ester of hexenedioic acid and is characterized by the presence of a double bond in the hexenedioate chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethyl hex-2-enedioate can be synthesized through the methylation of hexenedioic acid. One common method involves the use of sulfuric acid as a catalyst to facilitate the esterification reaction between hexenedioic acid and methanol . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form.
Industrial Production Methods
In an industrial setting, the production of 1,6-dimethyl hex-2-enedioate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of zeolite catalysts has also been explored to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl hex-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexenedioic acid derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated esters.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the double bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Hexenedioic acid derivatives.
Reduction: Saturated dimethyl hexanedioate.
Substitution: Functionalized esters with various substituents.
Scientific Research Applications
1,6-Dimethyl hex-2-enedioate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrugs.
Industry: Utilized in the production of specialty chemicals, plasticizers, and resins.
Mechanism of Action
The mechanism of action of 1,6-dimethyl hex-2-enedioate involves its interaction with various molecular targets and pathways. In chemical reactions, the ester groups and the double bond play crucial roles in determining the reactivity and selectivity of the compound. The double bond can undergo addition reactions, while the ester groups can participate in hydrolysis and transesterification reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (Z)-2-hexenedioate: A geometric isomer with a cis configuration of the double bond.
Methyl vinyl glycolate: A related compound with a similar ester functional group but different carbon chain structure.
Uniqueness
1,6-Dimethyl hex-2-enedioate is unique due to its specific (E)-configuration of the double bond, which imparts distinct chemical properties and reactivity compared to its cis isomer and other related compounds
Properties
IUPAC Name |
dimethyl hex-2-enedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFMISCWBTXLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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